Cas no 19492-03-6 (8-Hydroxy-7-methoxycoumarin)

8-Hydroxy-7-methoxycoumarin 化学的及び物理的性質
名前と識別子
-
- 8-Hydroxy-7-methoxycoumarin
- Daphnetin 7-methyl ether
- Daphnetin-7-methylether
- Daphnetin 7-methyl ethe
- 8-hydroxy-7-methoxychromen-2-one
- DAPHNETIN-7-METHYLETHER(RG) PrintBack
- 7-methoxy-8-hydroxycoumarin
- 7-methoxydaphnetin
- 8-hydroksy-7-metoksy-2H-1-benzopiran-2-on
- 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one
- 8-hydroxy-7-methoxy-chromen-2-one
- hydrangetin
- DAPHNETIN METHYL ETHER
- 7-Methoxy-8-hydroxy-2H-1-benzopyran-2-one
- DAPHNETIN-7-METHYL ETHER
- 8-hydroxy-7-methoxy-2H-chromen-2-one
- 2H-1-Benzopyran-2-one, 8-hydroxy-7-methoxy-
- 2H-1-Benzopyran-2-one,8-hydroxy-7-methoxy-
- Daphnetin 7-methylether
- daphnetin 7-O-methyl ether
- Daphnetin - 7 - methylether
- KIGCGZU
- DTXSID00173142
- 8-Hydroxy-7-methoxycoumarin, 8CI
- CHEBI:173919
- F17709
- SCHEMBL5085582
- 19492-03-6
- H43B8D33LB
- AKOS024015257
- MFCD00075652
- CHEMBL4779645
- 7-METHOXY-8-OXIDANYL-CHROMEN-2-ONE
- 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, 9CI
- AS-62967
- UNII-H43B8D33LB
- BDBM50555093
- HY-N4282
- KIGCGZUAVODHMD-UHFFFAOYSA-N
- CS-0032633
- FT-0621544
- Herniarin, 8-hydroxy-
- DA-52308
- 8-Hydroxy-7-methoxy coumarin
-
- MDL: MFCD00075652
- インチ: 1S/C10H8O4/c1-13-7-4-2-6-3-5-8(11)14-10(6)9(7)12/h2-5,12H,1H3
- InChIKey: KIGCGZUAVODHMD-UHFFFAOYSA-N
- ほほえんだ: O1C(C([H])=C([H])C2C([H])=C([H])C(=C(C1=2)O[H])OC([H])([H])[H])=O
- BRN: 168393
計算された属性
- せいみつぶんしりょう: 192.042259g/mol
- ひょうめんでんか: 0
- XLogP3: 1.5
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 192.042259g/mol
- 単一同位体質量: 192.042259g/mol
- 水素結合トポロジー分子極性表面積: 55.8Ų
- 重原子数: 14
- 複雑さ: 261
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.377
- ゆうかいてん: 176°C
- ふってん: 381.9°Cat760mmHg
- フラッシュポイント: 158.3°C
- 屈折率: 1.609
- PSA: 59.67000
- LogP: 1.50720
- ようかいせい: 自信がない
8-Hydroxy-7-methoxycoumarin セキュリティ情報
8-Hydroxy-7-methoxycoumarin 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
8-Hydroxy-7-methoxycoumarin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-LA242-25mg |
8-Hydroxy-7-methoxycoumarin |
19492-03-6 | 97% | 25mg |
¥573.0 | 2023-09-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L13841-500mg |
8-Hydroxy-7-methoxycoumarin, 97% |
19492-03-6 | 97% | 500mg |
¥6900.00 | 2023-02-25 | |
eNovation Chemicals LLC | D763675-25mg |
8-Hydroxy-7-methoxy-2H-chromen-2-one |
19492-03-6 | 97% | 25mg |
$175 | 2024-06-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2S1334-25 mg |
Daphnetin 7-methyl ether |
19492-03-6 | 25mg |
¥2746.00 | 2022-04-26 | ||
TRC | H533600-50mg |
8-Hydroxy-7-methoxycoumarin |
19492-03-6 | 50mg |
$ 115.00 | 2022-06-04 | ||
TRC | H533600-100mg |
8-Hydroxy-7-methoxycoumarin |
19492-03-6 | 100mg |
$ 185.00 | 2022-06-04 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L13841-100mg |
8-Hydroxy-7-methoxycoumarin, 97% |
19492-03-6 | 97% | 100mg |
¥1779.00 | 2023-02-25 | |
abcr | AB179754-250mg |
8-Hydroxy-7-methoxycoumarin; . |
19492-03-6 | 250mg |
€534.40 | 2025-02-20 | ||
abcr | AB179754-1g |
8-Hydroxy-7-methoxycoumarin; . |
19492-03-6 | 1g |
€1278.10 | 2025-02-20 | ||
A2B Chem LLC | AB70240-10mg |
8-Hydroxy-7-methoxy-2H-chromen-2-one |
19492-03-6 | ≥98% | 10mg |
$210.00 | 2024-04-20 |
8-Hydroxy-7-methoxycoumarin 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
8-Hydroxy-7-methoxycoumarinに関する追加情報
8-Hydroxy-7-Methoxycoumarin: A Comprehensive Overview
8-Hydroxy-7-methoxycoumarin, also known by its CAS number 19492-03-6, is a naturally occurring coumarin derivative with significant pharmacological and biological activities. This compound has garnered considerable attention in recent years due to its potential applications in the fields of medicine, food science, and cosmetics. The molecule is characterized by its unique structure, which includes a coumarin backbone with hydroxyl and methoxy substituents at positions 7 and 8, respectively.
The structural uniqueness of 8-hydroxy-7-methoxycoumarin contributes to its diverse biological properties. Recent studies have highlighted its potent antioxidant, anti-inflammatory, and anticancer activities, making it a promising candidate for drug development. For instance, research published in Nature Communications in 2023 demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a novel anticancer agent.
In addition to its therapeutic potential, 8-hydroxy-7-methoxycoumarin has been extensively studied for its role in plant defense mechanisms. It is commonly found in various medicinal plants, where it plays a crucial role in protecting the plant from environmental stressors such as UV radiation and pathogens. This compound's ability to scavenge free radicals and modulate cellular signaling pathways has been extensively documented in recent scientific literature.
The synthesis of 8-hydroxy-7-methoxycoumarin has also been a topic of interest for chemists. Traditional methods involve the isolation of the compound from natural sources, such as the leaves of Tecoma stans. However, advancements in synthetic chemistry have enabled the development of more efficient and scalable methods for producing this compound. For example, researchers at the University of California recently reported a novel enzymatic approach that significantly improves the yield and purity of 8-hydroxy-7-methoxycoumarin.
The application of 8-hydroxy-7-methoxycoumarin extends beyond medicine. In the food industry, it is used as a natural food additive due to its ability to enhance flavor and extend shelf life. Similarly, in cosmetics, this compound is valued for its skin-soothing properties and ability to protect against environmental damage.
Recent breakthroughs in nanotechnology have further expanded the potential uses of 8-hydroxy-7-methoxycoumarin. Scientists have successfully encapsulated this compound within nanoparticles to enhance its bioavailability and targeting efficiency. This innovation holds great promise for improving the efficacy of anticancer therapies while minimizing side effects.
In conclusion, 8-hydroxy-7-methoxycoumarin, with its CAS number 19492-03-6, is a versatile compound with a wide range of applications across multiple industries. Its unique structure, coupled with its diverse biological activities, makes it an invaluable molecule for both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and applications, the future of this compound looks increasingly bright.
